9-Acridinamine, N-(phenylmethyl)-
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Overview
Description
9-Acridinamine, N-(phenylmethyl)-: is a chemical compound belonging to the acridine family. Acridine derivatives are known for their broad spectrum of biological activities and industrial applications. The compound has a molecular formula of C20H16N2 and is often used in various scientific research fields due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Acridinamine, N-(phenylmethyl)- typically involves the Ullmann reaction, where N-phenylanthranilic acid is prepared first. This intermediate is then stirred in phosphorus oxychloride (POCl3) to afford 9-chloro-acridine. The final step involves the substitution of the chlorine atom with an amine group to form 9-Acridinamine, N-(phenylmethyl)- .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 9-Acridinamine, N-(phenylmethyl)- can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro compounds, while reduction can produce amines .
Scientific Research Applications
Chemistry: In chemistry, 9-Acridinamine, N-(phenylmethyl)- is used as a fluorescent probe due to its high quantum yield for fluorescence. It is also used in the synthesis of other acridine derivatives .
Biology: The compound is known for its ability to intercalate with DNA, making it useful in studying DNA interactions and as a potential anticancer agent .
Medicine: In medicine, derivatives of 9-Acridinamine, N-(phenylmethyl)- have shown promise as anticancer agents due to their ability to inhibit topoisomerase enzymes and intercalate with DNA .
Industry: Industrially, the compound is used in the production of dyes and pigments due to its vibrant color properties .
Mechanism of Action
The mechanism of action of 9-Acridinamine, N-(phenylmethyl)- involves its ability to intercalate with DNA. This intercalation disrupts the normal function of DNA, inhibiting processes such as replication and transcription. The compound also inhibits topoisomerase enzymes, which are crucial for DNA replication .
Comparison with Similar Compounds
9-Aminoacridine: Another acridine derivative with similar DNA intercalating properties.
9-Methylacridine: Known for its use in dye production.
9-Carboxyacridine: Used as a corrosion inhibitor.
Uniqueness: 9-Acridinamine, N-(phenylmethyl)- is unique due to its specific substitution pattern, which enhances its ability to intercalate with DNA and its fluorescent properties .
Properties
CAS No. |
80129-86-8 |
---|---|
Molecular Formula |
C20H16N2 |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
N-benzylacridin-9-amine |
InChI |
InChI=1S/C20H16N2/c1-2-8-15(9-3-1)14-21-20-16-10-4-6-12-18(16)22-19-13-7-5-11-17(19)20/h1-13H,14H2,(H,21,22) |
InChI Key |
BCTFNTVNBAELQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C3C=CC=CC3=NC4=CC=CC=C42 |
solubility |
40.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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